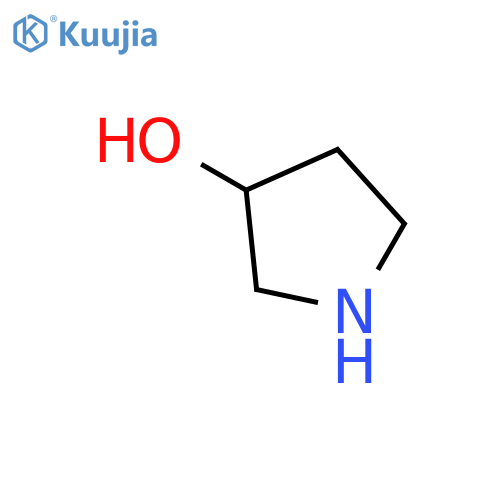Cas no 83220-72-8 (3-Pyrrolidinol)

3-Pyrrolidinol structure
商品名:3-Pyrrolidinol
3-Pyrrolidinol 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinol
- (3R)-Pyrrolidin-3-ol
- 3-pyrrolidinol .
- Pyrrolidin-3-o
- DL-3-Pyrrolidinol
- (3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one
- (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one
- R 5135
- RU-5135
- 10H-Naphth(2,1-e)indol-10-one, 2-amino-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-7-hydroxy-9a,11a-dimethyl-, (3aS,3bS,5aR,7R,9aS,9bS,11aS)-
- RU5135
- 78774-26-2
- 3-Hydroxy-16-imino-17-azaandrostan-11-one
- (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9bH,11H-naphtho[2,1-e]indol-10-one
- 3a-hydroxy-16-imino-5beta-17-aza-androstan-11-one
- 17-Azaandrost-16-en-11-one, 16-amino-3-hydroxy-, (3alpha,5beta)-
- R1OGA081AP
- SCHEMBL8073909
- Q27287673
- DTXSID301000006
- 3alpha-Hydroxy-16-imino-17-aza-5beta-androstan-11-one
- 83220-72-8
- UNII-R1OGA081AP
- 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one
- AKOS030231473
-
- インチ: InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11-,12+,13+,16-,17+,18+/m1/s1
- InChIKey: LLAKESJIQFAQJA-NJYPJRCCSA-N
- ほほえんだ: CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O
計算された属性
- せいみつぶんしりょう: 87.068
- どういたいしつりょう: 87.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 46.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: 澄んだ液体
- 密度みつど: 1.076 g/mL at 20 °C(lit.)
- ゆうかいてん: 15°C
- ふってん: 108-110 °C8 mm Hg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.49(lit.)
- PSA: 32.26000
- LogP: -0.33060
- ひせんこうど: 6.5 o (C=3.5% IN MEOH)
3-Pyrrolidinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC42859-500mg |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 500mg |
$370.00 | 2024-04-19 | |
| 1PlusChem | 1P00580B-500mg |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 500mg |
$370.00 | 2025-02-21 | |
| 1PlusChem | 1P00580B-25g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 25g |
$1169.00 | 2025-02-21 | |
| A2B Chem LLC | AC42859-10g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 10g |
$689.00 | 2024-04-19 | |
| A2B Chem LLC | AC42859-5g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 5g |
$564.00 | 2024-04-19 | |
| 1PlusChem | 1P00580B-10g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 10g |
$689.00 | 2025-02-21 | |
| A2B Chem LLC | AC42859-1g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 1g |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AC42859-25g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 25g |
$1169.00 | 2024-04-19 | |
| 1PlusChem | 1P00580B-5g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 5g |
$564.00 | 2025-02-21 | |
| 1PlusChem | 1P00580B-1g |
(3as,3bs,5ar,7r,9as,9bs,11as)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-10h-naphtho[2,1-e]indol-10-one |
83220-72-8 | >95% | 1g |
$384.00 | 2025-02-21 |
3-Pyrrolidinol 関連文献
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
83220-72-8 (3-Pyrrolidinol) 関連製品
- 30727-14-1(1-Ethylpyrrolidin-3-ol)
- 100243-39-8((S)-3-Hydroxypyrrolidine)
- 99445-21-3(N-METHYL-3-PYRROLIDINOL)
- 40499-83-0(Pyrrolidin-3-ol)
- 13220-33-2(1-Methyl-3-pyrrolidinol)
- 2799-21-5((3R)-pyrrolidin-3-ol)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 57707-64-9(2-azidoacetonitrile)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
